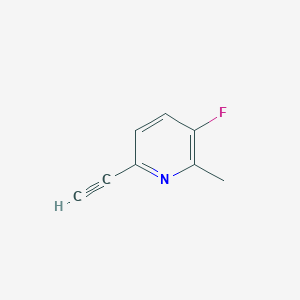

6-Ethynyl-3-fluoro-2-methylpyridine

Description

6-Ethynyl-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative characterized by an ethynyl group at the 6-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. The ethynyl group may enhance reactivity for further functionalization (e.g., via click chemistry), while the fluorine atom likely improves metabolic stability and bioavailability, as seen in related fluorinated pyridines .

Properties

IUPAC Name |

6-ethynyl-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-7-4-5-8(9)6(2)10-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADOFTVDZARAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283407 | |

| Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256792-43-4 | |

| Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256792-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 6-ethynyl-3-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

6-Ethynyl-3-fluoro-2-methylpyridine is being explored for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the ethynyl group could enhance the compound's ability to induce apoptosis in cancer cells, suggesting its potential as a lead compound for cancer therapy .

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations lower than many standard antibiotics.

- Receptor Interactions: Similar compounds have shown binding affinity to metabotropic glutamate receptors (mGluRs), indicating potential neuropharmacological applications .

Table 1: Summary of Biological Activities

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its ethynyl group can participate in various chemical reactions, including:

- Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

- Reduction: The pyridine ring can be reduced to form piperidine derivatives.

- Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Table 2: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of carbonyl compounds | KMnO4, CrO3 |

| Reduction | Formation of piperidine derivatives | H2 (Pd catalyst) |

| Substitution | Formation of substituted pyridine derivatives | Amines, thiols |

Industrial Applications

In industry, this compound is utilized in the synthesis of agrochemicals and other industrial chemicals. Its unique properties make it suitable for creating herbicides and pesticides that require specific reactivity profiles.

Mechanism of Action

The mechanism by which 6-ethynyl-3-fluoro-2-methylpyridine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-Ethynyl-3-fluoro-2-methylpyridine with analogs from the evidence:

Key Observations :

- The ethynyl group in the target compound distinguishes it from analogs with bulkier aryl (e.g., 5-Cl-2-CF₃-phenyl in ) or polar (e.g., cyano in ) substituents. This may confer advantages in synthetic modularity.

- Fluorine at position 3 (target) or 5 () is a common feature, likely enhancing electronegativity and metabolic resistance.

Research Findings and Data Gaps

- Thermodynamic Properties : Data on melting points or solubility for the target compound is absent, but analogs suggest fluorine reduces polarity (improving lipid solubility) .

- Spectroscopic Data : LC/MS conditions from (e.g., Waters UPLC BEH C18 column) could be adapted for characterizing the target compound.

- Biological Studies: No direct evidence exists, but the trifluoromethyl-phenyl analog in showed promising bioactivity, implying ethynyl derivatives warrant further testing.

Biological Activity

6-Ethynyl-3-fluoro-2-methylpyridine is a heterocyclic organic compound that has garnered attention for its potential biological activity. This compound features a pyridine ring with an ethynyl group and a fluorine atom, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 139.13 g/mol. The presence of the ethynyl group contributes to its reactivity, while the fluorine atom may enhance metabolic stability and bioavailability, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures to this compound may act as inhibitors in various biological pathways. For instance, derivatives of pyridine have been explored for their activity against specific kinases and other enzymes involved in disease processes. The fluorine substituent can improve binding affinity to biological targets, potentially leading to enhanced therapeutic effects.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Case Studies and Research Findings

- Activity at mGluR5 : A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that compounds like this compound exhibit high affinity binding to mGluR5, a receptor implicated in various neurological disorders. The study suggested that modifications to the pyridine ring could enhance antagonist potency, indicating potential therapeutic applications in treating anxiety and depression .

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, derivatives that include an ethynyl moiety have been reported to significantly reduce kinase activity, suggesting that this compound may also possess anticancer properties .

- Binding Affinity Studies : Interaction studies have demonstrated that the compound may bind effectively to enzymes or receptors relevant to disease mechanisms. Preliminary data indicate that it could interact with several biological targets, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.